3-Methoxybenzonitrile
Overview
Description
3-Methoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a benzene ring bonded to a nitrile group (CN) and a methoxy group (OCH3). This compound is of interest in various chemical reactions and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 3-methoxybenzonitrile involves multicomponent reactions and various catalytic processes. For instance, methoxybenzo[h]quinoline-3-carbonitrile derivatives, which share a similar methoxy and nitrile functional group arrangement, were synthesized using a one-pot multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-tetralone . Another related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin through a series of reactions including reflux with phosphoryl chloride and s-collidine, followed by treatment with sulfuric acid and formic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-methoxybenzonitrile has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile was determined using X-ray data . Additionally, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes were investigated, revealing the coordination geometry around the metal centers .
Chemical Reactions Analysis
3-Methoxybenzonitrile and its derivatives undergo various chemical reactions. For instance, 3,5-dinitrobenzonitrile reacts with sodium methoxide to form methoxy(3,5-dinitrophenyl)methanimine through the formation of Meisenheimer complexes . Similarly, 3-trichloromethylbenzonitrile undergoes nucleophilic aromatic substitution with sodium methoxide to yield methoxy-substituted products . These reactions are important for the functionalization of the benzonitrile core and the introduction of new substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzonitrile derivatives are influenced by their molecular structure. The conversion of hydroxybenzonitriles into oxyanions, for example, results in significant changes in IR spectra and structural parameters, as observed in the conversion of 3- and 4-hydroxybenzonitriles . The stability and reactivity of these compounds can be further understood through computational methods such as density functional theory (DFT), which has been applied to investigate the ground state and electronic properties of 3-methoxy-2-hydroxybenzaldehyde derivatives .
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Methoxybenzonitrile and related compounds are involved in nucleophilic aromatic substitutions, leading to various chemical structures and intermediates. For instance, 3-trichloromethylbenzonitrile reacts with sodium methoxide to form different methoxybenzonitrile derivatives (Giannopoulos et al., 2000).
Spectroscopy and Molecular Studies
- The spectroscopic properties of methoxybenzonitrile compounds are studied to understand their molecular behavior. For example, the vibrational and electronic spectra of 3- and 4-methoxybenzonitriles have been recorded and analyzed for their thermodynamic functions (Goel & Agarwal, 1982).
- Two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy of 2-methoxybenzonitrile provide insights into its molecular energy transitions (Zhao et al., 2019).
Applications in Solar Cells
- Density Functional Theory (DFT) studies on 4-methoxybenzonitrile dye highlight its potential in dye-sensitized solar cells. These studies indicate that 4-methoxybenzonitrile could be effective for photoinduced electron transfer processes (Prakasam et al., 2013).
Material Science and Photonics
- Methoxybenzonitriles have been studied in the context of Raman spectroscopy and their interactions with metal surfaces. Such studies provide valuable insights for applications in material science and photonics (Fleming et al., 2008).
Organic Synthesis and Medicinal Chemistry
- The compound is used in the synthesis of various biologically active compounds, such as in the preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine, a precursor in the synthesis of the drug apremilast (Shan et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUMLEPNAZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074695 | |
Record name | Benzonitrile, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzonitrile | |
CAS RN |
1527-89-5 | |
Record name | 3-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methoxybenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5E89BBS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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